Cas no 2580185-30-2 (3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid)

3-{(tert-Butoxy)carbonylamino}-4-sulfamoylbenzoic acid is a versatile intermediate in organic synthesis, particularly valued for its dual functional groups: the Boc-protected amine and the sulfamoyl moiety. The tert-butoxycarbonyl (Boc) group provides selective amine protection, enabling controlled deprotection under mild acidic conditions, while the sulfamoyl group offers reactivity for further derivatization. The benzoic acid backbone enhances solubility in polar solvents, facilitating purification and downstream reactions. This compound is commonly employed in pharmaceutical and agrochemical research, where precise functionalization of aromatic systems is required. Its stability under a range of conditions makes it a reliable building block for constructing complex molecules.
3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid structure
2580185-30-2 structure
商品名:3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid
CAS番号:2580185-30-2
MF:C12H16N2O6S
メガワット:316.330242156982
CID:5658945
PubChem ID:165890312

3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid
    • EN300-27723209
    • 2580185-30-2
    • 3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid
    • インチ: 1S/C12H16N2O6S/c1-12(2,3)20-11(17)14-8-6-7(10(15)16)4-5-9(8)21(13,18)19/h4-6H,1-3H3,(H,14,17)(H,15,16)(H2,13,18,19)
    • InChIKey: SOYHPINUJMZFHT-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C(=O)O)=CC=1NC(=O)OC(C)(C)C)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 316.07290741g/mol
  • どういたいしつりょう: 316.07290741g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 505
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 144Ų

3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27723209-0.5g
3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid
2580185-30-2 95.0%
0.5g
$739.0 2025-03-20
Enamine
EN300-27723209-0.05g
3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid
2580185-30-2 95.0%
0.05g
$647.0 2025-03-20
Enamine
EN300-27723209-5.0g
3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid
2580185-30-2 95.0%
5.0g
$2235.0 2025-03-20
Enamine
EN300-27723209-0.1g
3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid
2580185-30-2 95.0%
0.1g
$678.0 2025-03-20
Enamine
EN300-27723209-1g
3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid
2580185-30-2
1g
$770.0 2023-09-10
Enamine
EN300-27723209-5g
3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid
2580185-30-2
5g
$2235.0 2023-09-10
Enamine
EN300-27723209-1.0g
3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid
2580185-30-2 95.0%
1.0g
$770.0 2025-03-20
Enamine
EN300-27723209-0.25g
3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid
2580185-30-2 95.0%
0.25g
$708.0 2025-03-20
Enamine
EN300-27723209-2.5g
3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid
2580185-30-2 95.0%
2.5g
$1509.0 2025-03-20
Enamine
EN300-27723209-10.0g
3-{[(tert-butoxy)carbonyl]amino}-4-sulfamoylbenzoic acid
2580185-30-2 95.0%
10.0g
$3315.0 2025-03-20

3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid 関連文献

3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acidに関する追加情報

Comprehensive Overview of 3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid (CAS No. 2580185-30-2)

The compound 3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid (CAS No. 2580185-30-2) is a highly specialized chemical entity with significant relevance in pharmaceutical and biochemical research. This molecule features a unique combination of functional groups, including a tert-butoxycarbonyl (Boc) protecting group, a sulfamoyl moiety, and a carboxylic acid, making it a versatile intermediate in organic synthesis and drug development. Its structural complexity and potential applications have garnered attention in academic and industrial settings, particularly in the design of protease inhibitors and enzyme modulators.

In recent years, the demand for sulfonamide-based compounds like 3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid has surged due to their role in targeting metabolic pathways and inflammatory processes. Researchers are increasingly exploring its utility in structure-activity relationship (SAR) studies, where the Boc group serves as a temporary protective measure for amines during multi-step syntheses. This compound’s benzoic acid backbone further enhances its compatibility with peptide coupling reactions, a critical aspect of modern medicinal chemistry.

The CAS No. 2580185-30-2 identifier ensures precise tracking of this compound in regulatory and safety databases, a feature highly valued by laboratories adhering to Good Laboratory Practices (GLP). With the rise of computational drug design, molecular derivatives of 3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid are frequently modeled to predict binding affinities for targets like carbonic anhydrases or G-protein-coupled receptors (GPCRs). Such applications align with trending searches for "Boc-protected sulfonamides" and "carboxylic acid derivatives in drug discovery," reflecting its interdisciplinary appeal.

From a synthetic perspective, the tert-butoxycarbonylamino group in this compound offers stability under acidic conditions, a property exploited in solid-phase peptide synthesis (SPPS). This aligns with industry demands for scalable and efficient methodologies, as evidenced by frequent queries about "Boc deprotection strategies" and "sulfonamide functionalization." Moreover, the 4-sulfamoylbenzoic acid segment contributes to water solubility, a key parameter in optimizing bioavailability—a hot topic in pre-clinical research forums.

Environmental and safety considerations are also integral to discussions around CAS No. 2580185-30-2. While not classified as hazardous, its handling requires standard precautions for organic intermediates, resonating with search trends like "safe handling of sulfonamides" and "Boc-group stability." The compound’s compatibility with green chemistry principles—such as minimal waste generation—further enhances its profile in sustainable pharmaceutical manufacturing.

In summary, 3-{(tert-butoxy)carbonylamino}-4-sulfamoylbenzoic acid represents a nexus of innovation in synthetic chemistry and therapeutic development. Its multifaceted applications, from peptide engineering to enzyme inhibition, position it as a critical tool for researchers addressing challenges in precision medicine and high-throughput screening. As interest grows in tailored molecular scaffolds, this compound’s role is poised to expand, driven by both academic curiosity and industrial necessity.

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